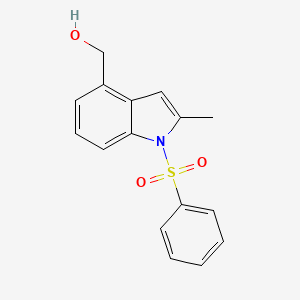
(2-methyl-1-(phenylsulfonyl)-1H-indol-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-methyl-1-(phenylsulfonyl)-1H-indol-4-yl)methanol is an organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a phenylsulfonyl group attached to the indole ring, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-methyl-1-(phenylsulfonyl)-1H-indol-4-yl)methanol typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation reactions using reagents like phenylsulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(2-methyl-1-(phenylsulfonyl)-1H-indol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the phenylsulfonyl group or other functional groups.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, or alkylation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens, nitrating agents, and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
(2-methyl-1-(phenylsulfonyl)-1H-indol-4-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Indole derivatives are studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-methyl-1-(phenylsulfonyl)-1H-indol-4-yl)methanol involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group can influence the compound’s binding affinity to enzymes or receptors, while the indole core can interact with various biological molecules. These interactions can lead to modulation of cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
(2-methyl-1-phenylsulfonyl-1H-indol-3-yl)methanol: A closely related compound with a similar structure but different substitution pattern.
(2-methyl-1-phenylsulfonyl-1H-indol-3-yl)(phenyl)methanone: Another related compound with a phenyl group attached to the methanol moiety.
Uniqueness
(2-methyl-1-(phenylsulfonyl)-1H-indol-4-yl)methanol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the phenylsulfonyl group and the hydroxymethyl group on the indole ring can lead to distinct interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H15NO3S |
|---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
[1-(benzenesulfonyl)-2-methylindol-4-yl]methanol |
InChI |
InChI=1S/C16H15NO3S/c1-12-10-15-13(11-18)6-5-9-16(15)17(12)21(19,20)14-7-3-2-4-8-14/h2-10,18H,11H2,1H3 |
InChI Key |
MSYATUWMHNPPMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC=C2N1S(=O)(=O)C3=CC=CC=C3)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


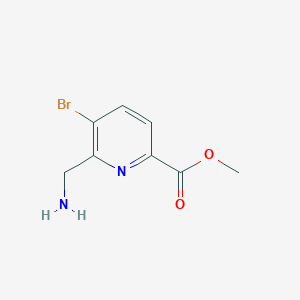
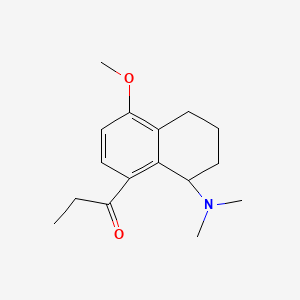
![5-Methyl-8-oxa-2,5-diazaspiro[3.5]nonane](/img/structure/B13939806.png)

![n-(2,6-Dimethylphenyl)-2-(methyloxy)-4-[(4-phenylquinazolin-2-yl)amino]benzamide](/img/structure/B13939818.png)
![Tert-butyl 5-oxo-1,4,9-triazaspiro[5.5]undecane-1-carboxylate](/img/structure/B13939824.png)
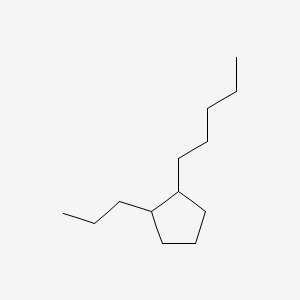

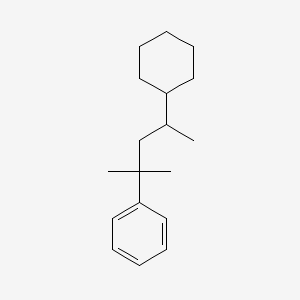
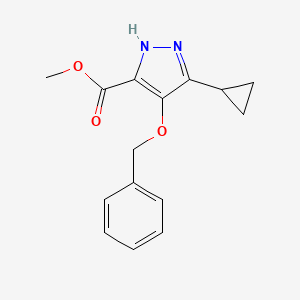

![9,10-Anthracenedione, 2-acetyl-1-amino-4-[[4-[(1-methylethyl)amino]-6-phenyl-1,3,5-triazin-2-yl]amino]-](/img/structure/B13939885.png)
![4-[2-Chloro-6-(3-nitrophenyl)pyrimidin-4-yl]morpholine](/img/structure/B13939887.png)

